4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
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Overview
Description
4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyclohexadienone ring, a hydrazone linkage, and a benzene sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid typically involves multiple steps One common method starts with the preparation of the cyclohexadienone intermediate, which is then reacted with hydrazine derivatives to form the hydrazone linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: The benzene sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzene sulfonic acid derivatives.
Scientific Research Applications
4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzene sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[6-Oxo-5-(methyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
- 4-{2-[6-Oxo-5-(ethyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
Uniqueness
The unique structural features of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid, such as the isopropyl group on the cyclohexadienone ring, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
170656-15-2 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-3-propan-2-ylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-10(2)13-4-3-5-14(15(13)18)17-16-11-6-8-12(9-7-11)22(19,20)21/h3-10,18H,1-2H3,(H,19,20,21) |
InChI Key |
WWCGUIWGJMBCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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